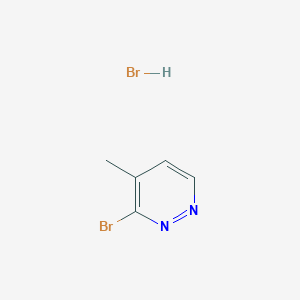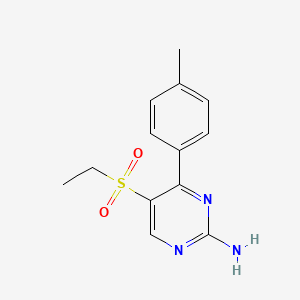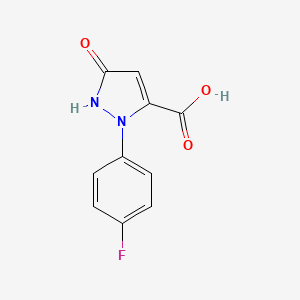
1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diclorobencil)-3,5-difenil-1H-1,2,4-triazol es un compuesto orgánico sintético que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,6-Diclorobencil)-3,5-difenil-1H-1,2,4-triazol típicamente implica la reacción de cloruro de 2,6-diclorobencilo con 3,5-difenil-1H-1,2,4-triazol en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de disolventes y catalizadores más seguros, puede hacer que el proceso sea más respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,6-Diclorobencil)-3,5-difenil-1H-1,2,4-triazol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los átomos de cloro pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de los correspondientes óxidos de triazol.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de compuestos de triazol sustituidos con varios grupos funcionales.
Aplicaciones en investigación científica
1-(2,6-Diclorobencil)-3,5-difenil-1H-1,2,4-triazol tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 1-(2,6-Diclorobencil)-3,5-difenil-1H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de microorganismos interfiriendo con sus vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
1-(2,6-Diclorobencil)piperazina: Comparte el grupo 2,6-diclorobencilo, pero tiene una estructura central diferente.
Alcohol 2,6-diclorobencílico: Contiene el mismo grupo bencílico, pero carece del anillo de triazol.
Singularidad
1-(2,6-Diclorobencil)-3,5-difenil-1H-1,2,4-triazol es único debido a su anillo de triazol, que le confiere propiedades químicas y biológicas distintivas. La presencia del grupo 2,6-diclorobencilo aumenta su lipofilicidad y su potencial para interacciones biológicas.
Propiedades
Fórmula molecular |
C21H15Cl2N3 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
1-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15Cl2N3/c22-18-12-7-13-19(23)17(18)14-26-21(16-10-5-2-6-11-16)24-20(25-26)15-8-3-1-4-9-15/h1-13H,14H2 |
Clave InChI |
GDYMTSCONYZPNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)

![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)


